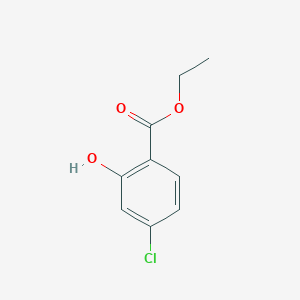

Ethyl 4-chloro-2-hydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 4-chloro-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBFROUATIILHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248311 | |

| Record name | Benzoic acid, 4-chloro-2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52873-25-3 | |

| Record name | Benzoic acid, 4-chloro-2-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52873-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-chloro-2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-chloro-2-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid Chloride Intermediate Route

A higher-yielding pathway involves converting 4-chloro-2-hydroxybenzoic acid to its acyl chloride derivative, followed by alcoholysis. Thionyl chloride () or oxalyl chloride () is used to generate 4-chloro-2-hydroxybenzoyl chloride, which reacts exothermically with ethanol:

Advantages :

-

Yield : 85–90% due to irreversible reaction mechanics.

-

Purity : Minimal byproducts if anhydrous conditions are maintained .

Limitations : Handling corrosive reagents () requires stringent safety protocols.

Biocatalytic and Enzymatic Approaches

Recent advances explore enzyme-mediated esterification to enhance selectivity and reduce environmental impact. Lipases (e.g., Candida antarctica Lipase B) immobilized on silica or polymer supports catalyze the reaction between 4-chloro-2-hydroxybenzoic acid and ethanol in non-aqueous media:

Optimized conditions :

-

Solvent : Tert-butyl alcohol or cyclohexane (log P > 2).

-

Temperature : , pH 7.0–7.5.

-

Yield : 50–65% after 24–48 hours.

Drawbacks : Enzyme cost and slower kinetics limit industrial adoption.

Industrial-Scale Synthesis

For bulk production, continuous-flow reactors are employed to improve heat and mass transfer. A representative protocol includes:

-

Chlorination : Direct electrophilic substitution on 2-hydroxybenzoic acid using /FeCl at .

-

Esterification : Reactive distillation with ethanol and , removing water via azeotrope.

Scale-up challenges :

-

Corrosion mitigation : Use of Hastelloy or glass-lined reactors.

-

Waste management : Recycling unreacted ethanol and neutralizing acidic byproducts.

Comparative Analysis of Methods

| Parameter | Fischer Esterification | Acyl Chloride Route | Enzymatic Method |

|---|---|---|---|

| Yield (%) | 60–70 | 85–90 | 50–65 |

| Reaction Time (h) | 6–12 | 2–4 | 24–48 |

| Temperature () | 78–80 | 25–40 | 37–45 |

| Environmental Impact | High (acid waste) | Moderate (HCl/SO) | Low |

Emerging Techniques

Microwave-assisted synthesis reduces reaction times by 50–70% through rapid dielectric heating. For example, irradiating a mixture of 4-chloro-2-hydroxybenzoic acid, ethanol, and at for 1 hour achieves 75% yield .

Ionic liquid solvents (e.g., [BMIM][BF]) enhance solubility and catalyst recycling, though costs remain prohibitive for large-scale use.

Scientific Research Applications

Ethyl 4-chloro-2-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug formulations due to its anti-inflammatory and analgesic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl and chlorine groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or reduce inflammation by interfering with specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 4-chloro-2-hydroxybenzoate belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with structurally and functionally related compounds:

Notes:

- Substituent Position : The position of the chlorine and hydroxyl groups significantly impacts biological activity and solubility. For example, moving the hydroxyl group to C3 (as in methyl 3-chloro-2-hydroxybenzoate) reduces similarity to 0.86 .

- Alkyl Chain Length : Ethyl esters generally exhibit higher lipophilicity compared to methyl esters, affecting bioavailability .

- Functional Groups : The presence of a formyl group (e.g., ethyl 3-chloro-4-formylbenzoate) introduces distinct reactivity, making it more suitable for further synthetic modifications .

Physicochemical Properties

- Solubility : this compound is less water-soluble than its methyl analogue due to increased hydrophobicity.

- Melting Point : Methyl derivatives (e.g., mthis compound) typically have higher melting points due to stronger intermolecular forces in smaller molecules .

Biological Activity

Ethyl 4-chloro-2-hydroxybenzoate, with the molecular formula CHClO, is an organic compound notable for its structural characteristics, including a chloro group and a hydroxyl group on a benzoate framework. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features:

- Chloro Group : Positioned at the para position relative to the ester functional group.

- Hydroxyl Group : Located at the ortho position, which may influence its biological interactions.

The compound's structure allows it to interact with various biological molecules, potentially inhibiting microbial growth and exhibiting other pharmacological properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Preliminary studies have shown that this compound can inhibit the growth of various microorganisms, making it a candidate for further investigation in pharmaceutical applications.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The antimicrobial efficacy of this compound is hypothesized to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes. Its structural features enable it to bind to essential enzymes or proteins within microbial cells, thereby inhibiting their function.

Case Studies

Several studies have investigated the biological activity of this compound in different contexts:

- Case Study on Antimicrobial Efficacy :

- A study conducted by researchers evaluated the compound's effectiveness against common pathogens. The results indicated that this compound showed promising results in inhibiting both Gram-positive and Gram-negative bacteria.

- Toxicological Assessment :

- Another study focused on assessing the toxicity of this compound in vitro. The findings suggested low cytotoxicity levels in human cell lines, indicating a favorable safety profile for potential therapeutic applications .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits moderate absorption and metabolism rates. However, detailed pharmacokinetic studies are necessary to fully elucidate its behavior within biological systems.

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Absorption | Moderate | |

| Metabolism | Hepatic | |

| Elimination Half-Life | TBD | Further studies needed |

Future Research Directions

Further investigations are warranted to:

- Elucidate the complete biological profile of this compound.

- Explore its potential applications in pharmaceuticals and agrochemicals.

- Conduct comprehensive toxicity studies to assess long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.